(S)-(+)-2-Methylbutyl methanesulfonate (S)-(+)-2-Methylbutyl methanesulfonate
Brand Name: Vulcanchem
CAS No.: 104418-40-8
VCID: VC20739765
InChI: InChI=1S/C6H14O3S/c1-4-6(2)5-9-10(3,7)8/h6H,4-5H2,1-3H3/t6-/m0/s1
SMILES: CCC(C)COS(=O)(=O)C
Molecular Formula: C6H14O3S
Molecular Weight: 166.24 g/mol

(S)-(+)-2-Methylbutyl methanesulfonate

CAS No.: 104418-40-8

Cat. No.: VC20739765

Molecular Formula: C6H14O3S

Molecular Weight: 166.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-(+)-2-Methylbutyl methanesulfonate - 104418-40-8

CAS No. 104418-40-8
Molecular Formula C6H14O3S
Molecular Weight 166.24 g/mol
IUPAC Name [(2S)-2-methylbutyl] methanesulfonate
Standard InChI InChI=1S/C6H14O3S/c1-4-6(2)5-9-10(3,7)8/h6H,4-5H2,1-3H3/t6-/m0/s1
Standard InChI Key BANBAERELZGEAJ-LURJTMIESA-N
Isomeric SMILES CC[C@H](C)COS(=O)(=O)C
SMILES CCC(C)COS(=O)(=O)C
Canonical SMILES CCC(C)COS(=O)(=O)C

Chemical Structure and Properties

Molecular Structure

(S)-(+)-2-Methylbutyl methanesulfonate features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and an (S)-2-methylbutyl group through an oxygen atom. The chiral center at the 2-position of the butyl chain has the (S)-configuration, which is essential for its applications in asymmetric synthesis .

Table 1: Structural Identifiers of (S)-(+)-2-Methylbutyl Methanesulfonate

ParameterValue
Molecular FormulaC6H14O3S
Molecular Weight166.24 g/mol
SMILES NotationCCC@HCOS(=O)(=O)C
InChIInChI=1S/C6H14O3S/c1-4-6(2)5-9-10(3,7)8/h6H,4-5H2,1-3H3/t6-/m0/s1
InChIKeyBANBAERELZGEAJ-LURJTMIESA-N
CAS Registry Number104418-40-8

Physical Properties

As a sulfonate ester, (S)-(+)-2-Methylbutyl methanesulfonate typically presents as a colorless to slightly yellowish liquid at room temperature. While specific data on its physical state is limited in the available literature, it shares common characteristics with other alkyl methanesulfonates, including modest solubility in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran .

Synthesis and Preparation

Laboratory Synthesis Methods

The most common synthetic route to (S)-(+)-2-Methylbutyl methanesulfonate involves the mesylation of (S)-(+)-2-methylbutanol with methanesulfonyl chloride (mesyl chloride) in the presence of a base, typically triethylamine. This reaction proceeds under mild conditions, generally at temperatures between 0°C and room temperature.

The general reaction can be represented as:

(S)-(+)-2-Methylbutanol + CH₃SO₂Cl + Et₃N → (S)-(+)-2-Methylbutyl methanesulfonate + Et₃N·HCl

The reaction mechanism involves nucleophilic attack by the hydroxyl oxygen of (S)-(+)-2-methylbutanol on the sulfur atom of methanesulfonyl chloride. The triethylamine serves to neutralize the hydrochloric acid generated during the reaction, preventing potential side reactions and degradation of the product.

Industrial Production Considerations

For industrial-scale production, the synthesis follows similar principles but requires careful optimization of reaction conditions to ensure high yield and purity. Key considerations include:

  • Temperature control to minimize side reactions

  • Anhydrous conditions to prevent hydrolysis of reagents and products

  • Efficient mixing to ensure homogeneous reaction conditions

  • Purification procedures to remove impurities and unreacted starting materials

  • Quality control measures to verify stereochemical integrity and chemical purity

Chemical Reactivity

Nucleophilic Substitution Reactions

The primary reactivity of (S)-(+)-2-Methylbutyl methanesulfonate stems from the excellent leaving group ability of the methanesulfonate (mesylate) group. This makes the compound highly susceptible to nucleophilic substitution reactions, particularly via the SN2 mechanism.

Table 2: Common Nucleophiles and Resulting Products

NucleophileProduct TypeApplication
Alkoxides (RO⁻)EthersSynthesis of chiral ethers
Thiolates (RS⁻)ThioethersPreparation of sulfur-containing compounds
Amines (RNH₂)AminesConstruction of chiral amines
Cyanide (CN⁻)NitrilesExtension of carbon chains with stereocontrol
Azide (N₃⁻)AzidesPrecursors to amines via reduction

Hydrolysis Reactions

In aqueous environments, especially under basic conditions, (S)-(+)-2-Methylbutyl methanesulfonate can undergo hydrolysis to regenerate (S)-(+)-2-methylbutanol and methanesulfonic acid. This reaction is generally undesired during synthetic applications and is minimized by using anhydrous conditions.

The hydrolysis reaction can be represented as:

(S)-(+)-2-Methylbutyl methanesulfonate + H₂O → (S)-(+)-2-Methylbutanol + CH₃SO₃H

Elimination Reactions

Applications in Organic Synthesis

Role as a Chiral Auxiliary

The defined stereochemistry of (S)-(+)-2-Methylbutyl methanesulfonate makes it valuable as a chiral auxiliary in asymmetric synthesis. The compound can transfer its chirality to prochiral substrates, influencing the stereochemical outcome of subsequent reactions.

As a chiral auxiliary, it can be incorporated into various molecular frameworks, where it directs the approach of reagents to specific faces of reaction centers. After serving its purpose, the auxiliary can be removed or transformed, leaving behind the desired stereochemistry in the product.

Contributions to Asymmetric Synthesis

In the field of asymmetric synthesis, (S)-(+)-2-Methylbutyl methanesulfonate serves as an important chiral building block. Its applications include:

  • Stereoselective alkylations: The compound can be used to introduce the (S)-2-methylbutyl moiety into various substrates, creating new stereocenters with controlled configuration.

  • Preparation of chiral alcohols: Through substitution reactions followed by reduction or hydrolysis, the compound contributes to the synthesis of enantiomerically pure alcohols.

  • Synthesis of natural products: Many natural products contain chiral centers that can be constructed using (S)-(+)-2-Methylbutyl methanesulfonate as a key intermediate.

  • Development of pharmaceutical intermediates: The pharmaceutical industry relies on asymmetric synthesis for producing single-enantiomer drugs, where compounds like (S)-(+)-2-Methylbutyl methanesulfonate play crucial roles.

Analysis of Structure-Activity Relationships

The reactivity and utility of (S)-(+)-2-Methylbutyl methanesulfonate are directly related to its structural features:

  • The methanesulfonate group's strong electron-withdrawing nature activates the adjacent carbon for nucleophilic attack.

  • The chiral center at the 2-position of the butyl chain creates asymmetry that can be exploited in stereoselective transformations.

  • The relatively compact size of the methanesulfonate group (compared to other leaving groups like tosylates) can enhance reactivity in sterically hindered environments.

These structure-activity relationships make (S)-(+)-2-Methylbutyl methanesulfonate particularly useful in scenarios where both reactivity and stereochemical control are required.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator